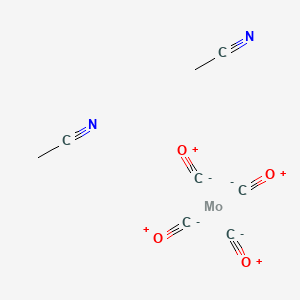

Bis(acetonitrile)tetracarbonylmolybdenum(0)

Beschreibung

Bis(Acetonitril)tetracarbonylmolybdän(0) ist eine metallorganische Verbindung mit der Formel C₈H₆MoN₂O₄. Es handelt sich um einen gelben Feststoff, der in Wasser unlöslich ist. Diese Verbindung ist bekannt für ihre Anwendungen in verschiedenen Bereichen wie Dünnschichtdeposition, Industriechemie, Pharmazeutika und LED-Herstellung .

Eigenschaften

Molekularformel |

C8H6MoN2O4 |

|---|---|

Molekulargewicht |

290.09 g/mol |

IUPAC-Name |

acetonitrile;carbon monoxide;molybdenum |

InChI |

InChI=1S/2C2H3N.4CO.Mo/c2*1-2-3;4*1-2;/h2*1H3;;;;; |

InChI-Schlüssel |

KQSCDDXBSXPYLD-UHFFFAOYSA-N |

Kanonische SMILES |

CC#N.CC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Bis(Acetonitril)tetracarbonylmolybdän(0) kann durch die Reaktion von Molybdänhexacarbonyl (Mo(CO)₆) mit Acetonitril (CH₃CN) synthetisiert werden. Die Reaktion erfolgt typischerweise unter einer inerten Atmosphäre, um Oxidation zu verhindern. Der Prozess beinhaltet die Substitution von zwei Carbonylliganden in Molybdänhexacarbonyl durch zwei Acetonitrilliganden .

Industrielle Produktionsverfahren

Die industrielle Produktion von Bis(Acetonitril)tetracarbonylmolybdän(0) folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Die Reaktionsbedingungen werden sorgfältig gesteuert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird in großen Mengen hergestellt und kann an spezifische Anforderungen angepasst werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bis(Acetonitril)tetracarbonylmolybdän(0) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Molybdänoxid zu bilden.

Reduktion: Sie kann zu niedrigeren Oxidationsstufen von Molybdän reduziert werden.

Substitution: Die Acetonitril- und Carbonylliganden können durch andere Liganden substituiert werden

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie tert-Butylhydroperoxid (TBHP) und Reduktionsmittel wie Wasserstoffgas. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation mit TBHP zur Bildung von Molybdänoxid-Hybridmaterialien führen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Bis(Acetonitril)tetracarbonylmolybdän(0) beruht auf seiner Fähigkeit, sich über seine Acetonitril- und Carbonylliganden mit anderen Molekülen zu koordinieren. Diese Koordination kann zur Bildung verschiedener Komplexe führen, die einzigartige chemische und physikalische Eigenschaften aufweisen. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und der Natur der interagierenden Moleküle ab.

Wirkmechanismus

The mechanism of action of bis(acetonitrile)tetracarbonylmolybdenum(0) involves its ability to coordinate with other molecules through its acetonitrile and carbonyl ligands. This coordination can lead to the formation of various complexes that exhibit unique chemical and physical properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tris(Acetonitril)tricarbonylmolybdän(0): Ähnlich in der Struktur, aber mit drei Acetonitrilliganden und drei Carbonylliganden.

Molybdäntetracarbonylkomplexe: Dazu gehören verschiedene Derivate mit unterschiedlichen Liganden wie Pyrazolylpyridin.

Einzigartigkeit

Bis(Acetonitril)tetracarbonylmolybdän(0) ist einzigartig aufgrund seiner spezifischen Ligandenanordnung, die eine ausgeprägte chemische Reaktivität und Stabilität verleiht. Seine Fähigkeit, stabile Komplexe mit einer Vielzahl von Liganden zu bilden, macht es zu einer vielseitigen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.